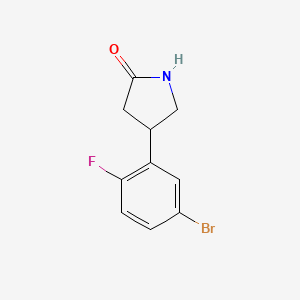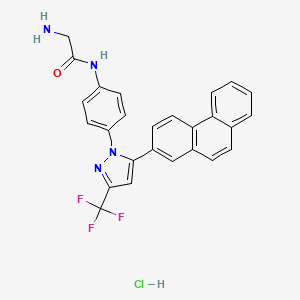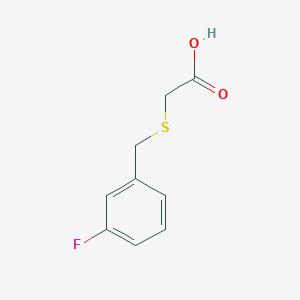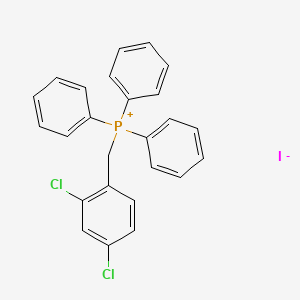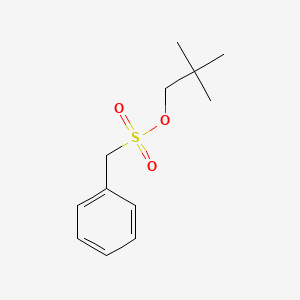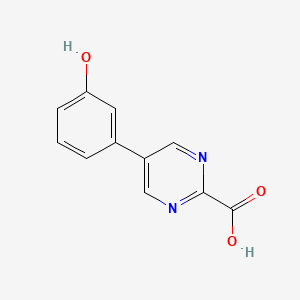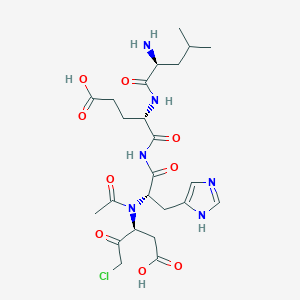
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxy, and imidazole groups. These functional groups contribute to the compound’s reactivity and potential utility in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. This is followed by the sequential addition of various amino acids and other building blocks through peptide coupling reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly advantageous for its efficiency and ability to automate the synthesis process, making it suitable for producing large quantities of the compound.
化学反応の分析
Types of Reactions
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of (S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- **(S)-4-((S)-2-Amino-4-methylpentanamido)-5-((S)-2-(N-((S)-1-carboxy-4-chloro-3-oxobutan-2-yl)acetamido)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity. This compound’s ability to interact with multiple molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C24H35ClN6O9 |
|---|---|
分子量 |
587.0 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-2-[acetyl-[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H35ClN6O9/c1-12(2)6-15(26)22(38)29-16(4-5-20(34)35)23(39)30-24(40)18(7-14-10-27-11-28-14)31(13(3)32)17(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9,26H2,1-3H3,(H,27,28)(H,29,38)(H,34,35)(H,36,37)(H,30,39,40)/t15-,16-,17-,18-/m0/s1 |
InChIキー |
NKSBOACSTVYFMH-XSLAGTTESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(=O)[C@H](CC1=CN=CN1)N([C@@H](CC(=O)O)C(=O)CCl)C(=O)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(=O)C(CC1=CN=CN1)N(C(CC(=O)O)C(=O)CCl)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
